![molecular formula C11H11NO4 B1331174 4,7-Dimethoxy-1H-indole-2-carboxylic acid CAS No. 31271-83-7](/img/structure/B1331174.png)
4,7-Dimethoxy-1H-indole-2-carboxylic acid
Overview
Description
4,7-Dimethoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C11H11NO4 It is an indole derivative, characterized by the presence of two methoxy groups at positions 4 and 7 of the indole ring and a carboxylic acid group at position 2
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, affecting a wide range of pathways .
Result of Action
Indole derivatives have been reported to exhibit a variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the Bartoli indole synthesis, which involves the reaction of ortho-nitrotoluene with vinyl Grignard reagents under specific conditions . The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products: The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Research indicates that 4,7-dimethoxy-1H-indole-2-carboxylic acid exhibits potential anticancer properties. A study highlighted its role as a selective antagonist for cysteinyl leukotriene receptors, which are implicated in inflammation and cancer progression . The compound has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its utility as a lead compound for developing new anticancer agents.
Antiviral Properties
The compound has also been investigated for its antiviral activity. In particular, derivatives of indole-2-carboxylic acid have demonstrated inhibitory effects on HIV-1 integrase, a crucial enzyme in the viral replication cycle. Optimizations of these derivatives have led to compounds with significantly enhanced inhibitory activity, indicating that this compound could serve as a scaffold for developing potent antiviral agents .
Interaction with Biological Targets
Indole derivatives like this compound interact with various biological targets due to their structural characteristics. The carboxylic acid moiety plays a critical role in binding interactions with proteins involved in inflammatory responses and cancer pathways . Such interactions are vital for understanding the compound's mechanism of action and potential therapeutic applications.
Structure-Activity Relationships
Studies focusing on structure-activity relationships (SAR) have revealed that modifications to the indole core can significantly affect biological activity. For instance, altering substituents at specific positions on the indole ring can enhance potency against targeted receptors or enzymes . This information is crucial for medicinal chemists aiming to optimize the efficacy of new drug candidates based on this scaffold.
Material Science Applications
In addition to its biological applications, this compound is explored in material science as a building block for synthesizing novel materials. Its unique chemical properties allow it to participate in various chemical reactions that are essential for developing advanced materials with specific functionalities .
Case Studies and Research Findings
Comparison with Similar Compounds
- 4,5-Dimethoxy-1H-indole-2-carboxylic acid
- 5,6-Dimethoxy-1H-indole-2-carboxylic acid
- 4,7-Dimethoxy-1H-indole-3-carboxylic acid
Comparison: 4,7-Dimethoxy-1H-indole-2-carboxylic acid is unique due to the specific positioning of the methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds . This uniqueness makes it a valuable compound for targeted research and applications.
Biological Activity
4,7-Dimethoxy-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features an indole core with two methoxy groups and a carboxylic acid functional group. This unique structure contributes to its biological activity.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits potential anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. A study highlighted its ability to reduce inflammation markers in vitro, suggesting its use in treating inflammatory disorders.
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities. This makes it a candidate for further development as an antimicrobial agent .
3. Anticancer Potential
Preliminary research suggests that this compound may possess anticancer properties. It has been observed to interact with DNA, potentially inducing apoptosis in cancer cells. Specifically, derivatives have shown effectiveness in inhibiting tumor growth in several cancer models .
The biological activities of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression.
- DNA Interaction : It has been reported to bind with DNA, influencing cell cycle regulation and apoptosis pathways .
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) upon treatment with the compound, indicating its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Activity
In another study, the compound was tested against human ovarian cancer cells (Ovcar-3). The results demonstrated a dose-dependent reduction in cell viability and significant inhibition of tumor growth in vivo. Immunohistochemical analysis revealed decreased expression of proliferation markers (Ki67) and angiogenesis markers (CD31) in treated tumors .
Comparative Analysis of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Indole core with carboxylic acid | Potential anti-inflammatory properties |
N-(2-Fluorobenzyl)-4,7-dimethoxy-1-methyl | Fluorobenzyl substitution | Investigated for anticancer activity |
Methyl 4,7-dimethoxy-1H-indole-2-carboxylate | Methyl ester instead of amide | Used as an intermediate in synthetic chemistry |
Properties
IUPAC Name |
4,7-dimethoxy-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-8-3-4-9(16-2)10-6(8)5-7(12-10)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWNGDWJFIQNEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333509 | |
Record name | 4,7-Dimethoxy-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31271-83-7 | |
Record name | 4,7-Dimethoxy-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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